GLYCINE (1,2-13C2)

Metabolic flux analysis One-carbon metabolism Stable isotope tracer kinetics

Procure Glycine (1,2-13C2) to achieve definitive, publication-ready metabolic flux data. This isotopologue uniquely tracks both the α-carbon (C2) and carboxyl (C1) atoms simultaneously, eliminating the label scrambling that cripples single-labeled tracers in glycine-serine interconversion. Validated in human studies for glycine cleavage system flux and obesity-related de novo synthesis quantification. It also enables 13C-13C double-quantum NMR experiments and multi-isotopologue glutathione imaging. Choose this tracer when you cannot afford ambiguous results.

Molecular Formula
Molecular Weight 77.05
Cat. No. B1580130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLYCINE (1,2-13C2)
Molecular Weight77.05
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine (1,2-13C2) – Stable Isotope Labeled Amino Acid for Quantitative Metabolic Flux and NMR Structural Studies


Glycine (1,2-13C2) is a stable isotope-labeled isotopologue of the simplest amino acid glycine, wherein both carbon atoms at the α-carbon (C2) and carboxyl (C1) positions are replaced with 13C nuclei [1]. With a molecular formula of 13C2H5NO2 and monoisotopic mass of 77.05 Da, this doubly-labeled compound serves as an indispensable tracer in metabolic flux analysis using mass spectrometry and as a sensitive probe in advanced nuclear magnetic resonance (NMR) spectroscopy . Unlike unlabeled glycine, the 13C2 labeling pattern enables precise tracking of carbon atom fate through complex biochemical networks without interference from the 1.1% natural abundance of 13C.

Why Unlabeled Glycine or Single-Position 13C-Glycine Cannot Substitute for Glycine (1,2-13C2) in Critical Research Applications


Unlabeled glycine and single-position 13C-labeled glycine isotopologues (e.g., [1-13C]- or [2-13C]-glycine) are fundamentally inadequate for applications requiring simultaneous tracking of both carbon atoms in metabolic flux studies or for NMR experiments leveraging 13C-13C spin pair interactions. In metabolic flux analysis, the rapid interconversion of glycine and serine via serine hydroxymethyltransferase (SHMT) scrambles carbon labeling patterns, making it impossible to deconvolute pathway-specific fluxes using singly-labeled tracers [1]. In solid-state NMR, the 13C-13C homonuclear dipolar coupling in doubly-labeled glycine enables double-quantum coherence experiments that are simply not accessible with singly-labeled or unlabeled material [2]. The following quantitative evidence demonstrates precisely where Glycine (1,2-13C2) delivers measurable differentiation that directly impacts experimental feasibility and data quality.

Quantitative Differentiation Evidence for Glycine (1,2-13C2): Head-to-Head Comparisons with Alternative Glycine Tracers


Quantification of Whole-Body Glycine Decarboxylation Flux Using [1,2-13C2]Glycine in Humans

[1,2-13C2]Glycine enables the first-ever quantification of human glycine cleavage system (GCS) flux via breath 13CO2 measurement, a measurement that is impossible with unlabeled glycine and confounded by label scrambling when using single-position 13C-glycine tracers [1]. The doubly-labeled tracer permits simultaneous tracking of both the C1-carboxyl carbon (released as 13CO2 upon decarboxylation) and the C2-α-carbon (retained in metabolic products or also released via subsequent one-carbon metabolism).

Metabolic flux analysis One-carbon metabolism Stable isotope tracer kinetics

Resolving Glycine-Serine Interconversion Kinetics via Dual-Label Deconvolution in Human Metabolic Studies

The rapid hepatic interconversion of glycine and serine via serine hydroxymethyltransferase (SHMT) creates complex isotopomer distributions when single-label tracers are employed, rendering pathway-specific flux calculations ambiguous. [1,2-13C2]Glycine, when used in conjunction with multiply-labeled internal standards, enables mathematical deconvolution of four distinct isotopomers per amino acid to yield tracer-to-tracee ratios [1].

Serine hydroxymethyltransferase kinetics Human amino acid metabolism Isotopomer deconvolution

Temporal Resolution of Metabolic Flux Heterogeneity via Sequential [1,2-13C2]Glycine Administration in Mass Spectrometry Imaging

The multiple infusion start time (MIST) protocol using sequential administration of three distinct glycine isotopologues demonstrates that [1,2-13C2]-glycine provides resolvable metabolic tracking that is spatially and temporally distinct from [2-13C,15N]-glycine and [1,2-13C2,15N]-glycine. This differentiation enables multiplexed, time-resolved mapping of glutathione biosynthesis flux across tissue sections [1].

Functional mass spectrometry imaging Glutathione biosynthesis kinetics Spatial metabolomics

Quantitative De Novo Glycine Synthesis Measurement in Clinical Metabolic Research

In a clinical study comparing glycine kinetics between morbidly obese individuals and healthy-weight controls, [1,2-13C2]glycine infusion enabled direct quantification of de novo glycine synthesis rates, revealing a statistically significant impairment in obesity that reversed following bariatric surgery [1]. This measurement requires the 1,2-13C2 label to distinguish newly synthesized glycine from dietary and endogenous pool glycine.

Obesity metabolism Bariatric surgery outcomes De novo amino acid synthesis

Signal-to-Noise Enhancement in Double-Quantum Solid-State NMR Using 13C2-Glycine

The 13C-13C spin pair in [1,2-13C2]glycine provides the requisite homonuclear dipolar coupling for double-quantum filtered NMR experiments that are fundamentally inaccessible with unlabeled or singly-labeled glycine. A modified Hahn-solid-Hahn CPMG sequence applied to 13C2-15N-glycine achieved a signal-to-noise ratio enhancement of approximately 4.2-fold compared to conventional double-quantum filtered CP experiments [1].

Solid-state NMR Double-quantum spectroscopy Chemical shift anisotropy tensor determination

Optimal Research and Industrial Application Scenarios for Glycine (1,2-13C2) Based on Quantitative Differentiation Evidence


Quantitative Human One-Carbon Metabolism and Glycine Cleavage System (GCS) Flux Studies

Researchers requiring absolute quantification of glycine decarboxylation flux via the glycine cleavage system should procure Glycine (1,2-13C2) as the validated tracer. As established in Section 3, primed constant infusion of this compound at 9.26 μmol/(kg·h) enables measurement of GCS flux (190 ± 41 μmol/(kg·h)), representing 39 ± 6% of total whole-body glycine flux in healthy humans [1]. Unlabeled glycine provides no flux data, and single-position 13C-glycine tracers produce ambiguous results due to SHMT-mediated label scrambling. This application is particularly relevant for studies of folate metabolism, neural tube defect etiology, and vitamin B12/folate deficiency pathophysiology. [1]

Multiplexed Spatial Mapping of Glutathione Biosynthesis Kinetics via Mass Spectrometry Imaging

Investigators employing functional mass spectrometry imaging (fMSI) to map tissue-specific glutathione metabolic heterogeneity should utilize Glycine (1,2-13C2) as one component of a multi-isotopologue tracer panel. As demonstrated by Mellinger et al. [1], sequential administration of [2-13C,15N]-glycine, [1,2-13C2]-glycine, and [1,2-13C2,15N]-glycine enables fully resolved temporal tracking of glutathione biosynthesis with median percent isotopic enrichments of 1.6%, 1.8%, and 1.5% respectively across tissue voxels. The distinct +2 Da mass shift of the 1,2-13C2 isotopologue provides unambiguous resolution from the other tracers. This application is essential for cancer metabolism studies examining spatial heterogeneity in antioxidant defense capacity and therapeutic response prediction. [1]

Clinical Metabolic Research on Obesity-Associated Glycine Deficiency and Detoxification Pathway Impairment

Clinical investigators conducting studies on obesity-related metabolic dysfunction should procure Glycine (1,2-13C2) to quantify de novo glycine synthesis rates and glycine conjugation pathway activity. As established in Section 3, this tracer has been validated in human studies showing that morbidly obese individuals exhibit 47% lower de novo glycine synthesis (86.2 vs. 124 μmol·kg LBM⁻¹·h⁻¹, p<0.001) and significantly impaired acylglycine excretion compared to healthy-weight controls [1]. The same tracer demonstrates reversal of these impairments following bariatric surgery, with synthesis rates increasing to 127 μmol·kg LBM⁻¹·h⁻¹. Alternative glycine tracers lack this specific clinical validation, making procurement of the 1,2-13C2 isotopologue necessary for studies requiring comparison to these published benchmarks. [1] [2]

Solid-State NMR Structural Biology and Instrument Calibration Using 13C-13C Spin Pair Interactions

NMR spectroscopists conducting double-quantum heteronuclear local field spectroscopy (2Q-HLF) for molecular torsional angle determination should use 13C2-glycine as a calibration standard and experimental system. The 13C-13C spin pair enables double-quantum coherence experiments that reveal sensitivity to 14N quadrupole interaction tensor orientation and molecular torsional angles [1]. Furthermore, as demonstrated with 13C2-15N-glycine, modified CPMG sequences achieve approximately 4.2-fold signal-to-noise enhancement in double-quantum filtered experiments without compromising anisotropic lineshape information [2]. Unlabeled or singly-labeled glycine cannot support these double-quantum coherence measurements. This application is critical for solid-state NMR facilities requiring setup samples and for researchers studying protein backbone conformations or quadrupolar coupling effects in biomolecules. [1] [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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